

Application Notes and Protocols: O-Desmethyl Midostaurin-13C6 in Drug-Drug Interaction Studies

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Compound of Interest

Compound Name: *O-Desmethyl midostaurin-13C6*

Cat. No.: *B12301538*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **O-Desmethyl midostaurin-13C6** in drug-drug interaction (DDI) studies. The stable isotope-labeled internal standard is critical for the accurate quantification of the active metabolite of midostaurin, CGP62221, in complex biological matrices.

Introduction

Midostaurin is a multi-targeted kinase inhibitor primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.^{[1][2][3]} This metabolic process yields two major active metabolites: CGP62221 (via O-demethylation) and CGP52421 (via hydroxylation). Given the significant role of CYP3A4 in its metabolism, midostaurin is susceptible to drug-drug interactions when co-administered with strong inhibitors or inducers of this enzyme.^{[1][2][3]}

The use of stable isotope-labeled compounds, such as **O-Desmethyl midostaurin-13C6**, is a well-established method in pharmacokinetic (PK) and drug metabolism studies.^{[4][5]} These labeled compounds are ideal internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, as they exhibit nearly identical chemical and physical properties to their unlabeled counterparts, but are distinguishable by their mass.^{[6][7]} This allows for precise and accurate quantification of the analyte of interest, in this case, the O-desmethyl metabolite of midostaurin (CGP62221).

Application: Quantitative Bioanalysis in DDI Studies

O-Desmethyl midostaurin-13C6 serves as an essential tool for the quantitative analysis of the CGP62221 metabolite in biological samples (e.g., plasma, serum) during clinical DDI studies. Its primary application is as an internal standard in LC-MS/MS assays to accurately determine the impact of co-administered drugs on the pharmacokinetics of midostaurin and its metabolites.

Data Presentation: Pharmacokinetic Parameters from a Clinical DDI Study

The following tables summarize the pharmacokinetic parameters of midostaurin and its metabolites, CGP62221 (O-desmethyl midostaurin) and CGP52421, from a clinical study in healthy volunteers. The study investigated the effects of a strong CYP3A4 inhibitor (ketoconazole) and a strong CYP3A4 inducer (rifampicin) on the pharmacokinetics of a single 50 mg oral dose of midostaurin.[\[1\]](#)[\[3\]](#)

Table 1: Effect of Ketoconazole (Strong CYP3A4 Inhibitor) on the Pharmacokinetics of Midostaurin and its Metabolites[\[1\]](#)[\[3\]](#)

Analyte	Parameter	Midostaurin Alone (n=18)	Midostaurin + Ketoconazole (n=18)	Fold Change
Midostaurin	Cmax (ng/mL)	468	845	1.8
AUCinf (ngh/mL)	4,180	42,700	10.2	
t1/2 (h)	20.6	60.9	3.0	
CGP62221	Cmax (ng/mL)	277	138	0.5
AUC0-last (ngh/mL)	6,360	4,200	0.7	
t1/2 (h)	35.8	77.2	2.2	
CGP52421	Cmax (ng/mL)	1,030	511	0.5
AUC0-last (ng*h/mL)	114,000	79,000	0.7	
t1/2 (h)	496	453	0.9	

Cmax: Maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; AUC0-last: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life.

Table 2: Effect of Rifampicin (Strong CYP3A4 Inducer) on the Pharmacokinetics of Midostaurin and its Metabolites[1][3]

Analyte	Parameter	Midostaurin Alone (n=19)	Midostaurin + Rifampicin (n=19)	Fold Change
Midostaurin	Cmax (ng/mL)	468	113	0.24
AUCinf (ngh/mL)	4,180	162	0.04	0.13
t1/2 (h)	20.6	11.2	0.5	
CGP62221	Cmax (ng/mL)	277	34.6	
AUC0-last (ngh/mL)	6,360	508	0.08	0.41
t1/2 (h)	35.8	21.0	0.6	
CGP52421	Cmax (ng/mL)	1,030	425	
AUC0-last (ng*h/mL)	114,000	46,300	0.41	0.6
t1/2 (h)	496	321	0.6	

Cmax: Maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; AUC0-last: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life.

Experimental Protocols

Protocol 1: In Vivo Drug-Drug Interaction Study Design

This protocol outlines a typical clinical study design to evaluate the effect of a CYP3A4 inhibitor or inducer on the pharmacokinetics of midostaurin.

1. Study Population: Healthy male and female volunteers, aged 18-55 years.

2. Study Design: An open-label, randomized, parallel-group study.

3. Treatment Arms:

- Inhibitor Arm:

- Group 1: Single oral dose of midostaurin (e.g., 50 mg).
- Group 2: Co-administration of a strong CYP3A4 inhibitor (e.g., ketoconazole 400 mg daily for 10 days) with a single oral dose of midostaurin (e.g., 50 mg) on day 6.^[1]
- Inducer Arm:
- Group 1: Single oral dose of midostaurin (e.g., 50 mg).
- Group 2: Co-administration of a strong CYP3A4 inducer (e.g., rifampicin 600 mg daily for 14 days) with a single oral dose of midostaurin (e.g., 50 mg) on day 9.^{[1][8]}

4. Pharmacokinetic Sampling:

- Serial blood samples are collected at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, 168, and 216 hours post-midostaurin dose).
- Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

5. Bioanalytical Method: See Protocol 2.

Protocol 2: LC-MS/MS Quantification of CGP62221 using O-Desmethyl Midostaurin-13C6 as an Internal Standard

This protocol describes the bioanalytical method for the quantification of O-desmethyl midostaurin (CGP62221) in plasma samples.

1. Sample Preparation:

- Thaw plasma samples at room temperature.
- To a 100 µL aliquot of plasma, add 10 µL of internal standard working solution (**O-Desmethyl midostaurin-13C6** in a suitable solvent like methanol).
- Perform protein precipitation by adding 300 µL of acetonitrile.
- Vortex mix for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS System:

- A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

3. Chromatographic Conditions:

- Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 μ m).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 μ L.

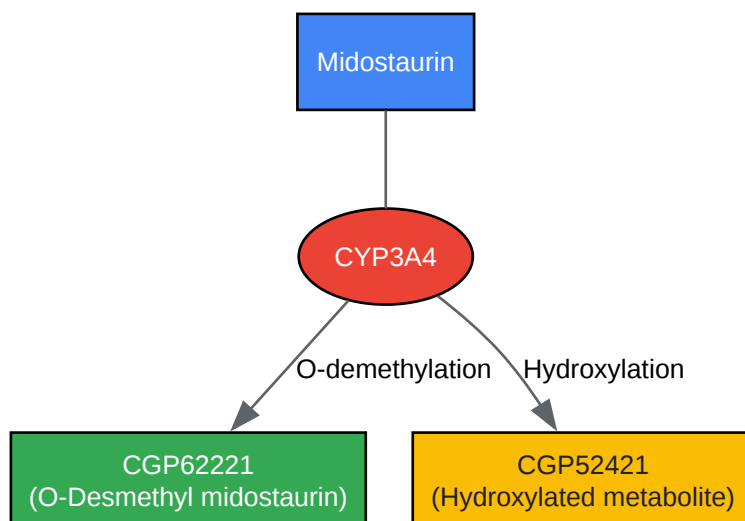
4. Mass Spectrometric Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM):
- Monitor the specific precursor-to-product ion transitions for CGP62221 and **O-Desmethyl midostaurin-13C6**.
- The exact mass transitions will need to be optimized for the specific instrument used. The precursor ion for **O-Desmethyl midostaurin-13C6** will be 6 Da higher than that of CGP62221.

5. Quantification:

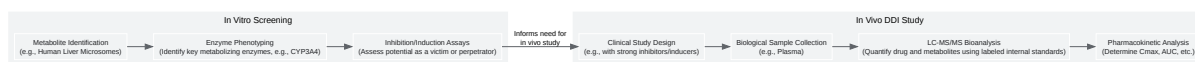
- The concentration of CGP62221 is determined by calculating the peak area ratio of the analyte to the internal standard (**O-Desmethyl midostaurin-13C6**) and comparing it to a standard curve prepared in blank plasma.

Visualizations



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Caption: Metabolic pathway of midostaurin via CYP3A4.



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Caption: General workflow for a drug-drug interaction study.

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